Sulfide, phenethyl phenyl
CAS No.: 13865-49-1
VCID: VC13333342
Molecular Formula: C14H14S
Molecular Weight: 214.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Sulfide, phenethyl phenyl, also known as 2-phenylethyl phenyl sulfide, is a chemical compound with the molecular formula C14H14S and the CAS number 13865-49-1 . This compound is part of the sulfide family, which includes a wide range of organic sulfur compounds. Sulfides are generally known for their role in various chemical reactions and biological processes. Spectral Information
Synthesis and ReactionsWhile specific synthesis methods for phenethyl phenyl sulfide are not detailed in the provided sources, sulfides can generally be synthesized through reactions involving sulfur-containing compounds and organic halides. For instance, the reaction of phenethyl halides with phenylthiolate could potentially yield phenethyl phenyl sulfide. Environmental Hazards
Safety Measures
Applications and Research FindingsWhile specific applications of sulfide, phenethyl phenyl, are not widely documented in the provided sources, sulfides in general are used in various chemical and pharmaceutical applications. They can serve as intermediates in organic synthesis and have roles in materials science. Data Table: Chemical Identifiers for Sulfide, Phenethyl Phenyl
This table summarizes key identifiers for sulfide, phenethyl phenyl, providing a quick reference for researchers and chemists. |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 13865-49-1 | ||||||||||||||
Product Name | Sulfide, phenethyl phenyl | ||||||||||||||
Molecular Formula | C14H14S | ||||||||||||||
Molecular Weight | 214.33 g/mol | ||||||||||||||
IUPAC Name | 2-phenylethylsulfanylbenzene | ||||||||||||||
Standard InChI | InChI=1S/C14H14S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | ||||||||||||||
Standard InChIKey | VRWWJIACGVONTQ-UHFFFAOYSA-N | ||||||||||||||
SMILES | C1=CC=C(C=C1)CCSC2=CC=CC=C2 | ||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CCSC2=CC=CC=C2 | ||||||||||||||
PubChem Compound | 139634 | ||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume